
2-(3-氯-5-(三氟甲基)吡啶-2-基硫代)乙胺
描述
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine is a useful research compound. Its molecular formula is C8H8ClF3N2S and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法:与 2-(3-氯-5-(三氟甲基)吡啶-2-基硫代)乙胺相关的化合物的合成涉及各种方法和条件。例如,一项研究概述了 N-(6-氯-3-吡啶基)甲基-N-乙胺的合成,强调了优化反应条件以实现高产率的重要性 (张海滨,2004)。类似地,另一项研究讨论了 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶的合成,这是合成除草剂三氟磺隆的关键中间体,强调了优化反应条件以提高产率 (左杭东,2010)。
在除草剂生产中的应用:该化合物及其相关衍生物主要用作除草剂生产中的中间体。一项研究详细介绍了 2,3-二氯-5-三氟甲基吡啶的合成,这是一种重要的吡啶衍生物,用于合成农药,特别是除草剂 (陆欣欣,2006)。这突出了该化合物在农业化学品开发中的相关性。
在药物研究中的应用:该化合物的衍生物也在药物研究中得到应用。一项研究提到了新型 1,2,4-恶二唑和三氟甲基吡啶衍生物的设计和潜在医学应用,这些衍生物经过评估具有体外抗癌活性,表明该化合物与药物化学相关 (Catalin V. Maftei 等,2016)。
结构和理论分析:进一步的研究深入探讨了涉及 2-(3-氯-5-(三氟甲基)吡啶-2-基硫代)乙胺的化合物的结构和理论分析。例如,一项研究对特定化合物进行了实验和理论研究(FTIR、FT-NMR、紫外可见光、X 射线和 DFT),提供了对其结构和性质的见解 (Ç. Y. Ataol & Ö. Ekici, 2014)。
生化分析
Biochemical Properties
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific enzymes and altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing the overall biochemical processes within the cell. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine may induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can be stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine can result in cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For instance, binding to certain transporters may facilitate the compound’s entry into specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect energy production and metabolic processes .
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYEENFIWMFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



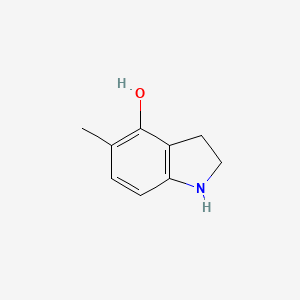

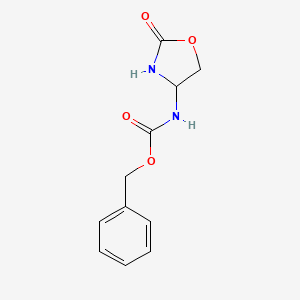
![2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B3283610.png)
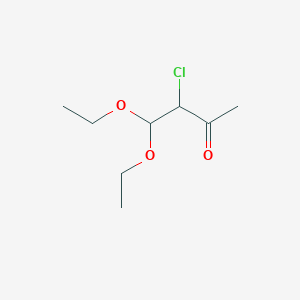
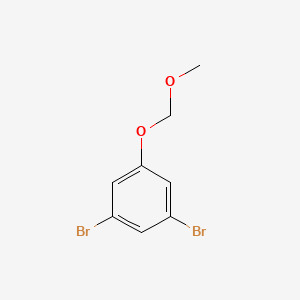
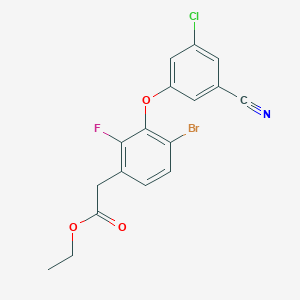
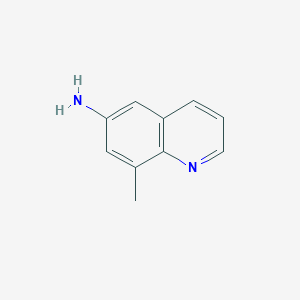
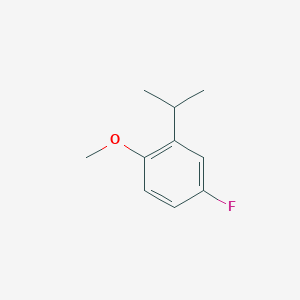
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)



